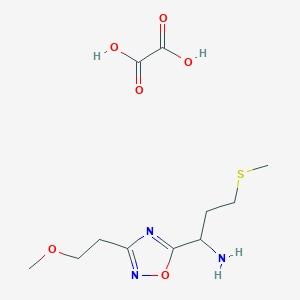
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Vue d'ensemble
Description
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a useful research compound. Its molecular formula is C11H19N3O6S and its molecular weight is 321.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an oxadiazole ring, a methylthio group, and a propanamine moiety. Its molecular formula is with a molecular weight of 321.35 g/mol. The oxalate salt form enhances its solubility and stability for biological studies.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial activities. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been investigated in vitro.
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to the one have shown significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation, particularly the PI3K/AKT/mTOR pathway .
Neuroprotective Effects
Some studies suggest that the compound may possess neuroprotective properties. Research on related oxadiazole compounds has indicated potential benefits in models of neurodegenerative diseases, possibly through modulation of oxidative stress and inflammation in neuronal cells.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.
- Receptor Modulation : There is evidence suggesting that oxadiazole derivatives can interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways relevant to cancer and inflammation .
Case Studies
A recent study evaluated the efficacy of various oxadiazole derivatives in treating drug-resistant bacterial infections. The results indicated that this compound exhibited notable antibacterial activity with an IC50 value comparable to leading antibiotics .
Another investigation focused on its anticancer properties using xenograft models. The compound demonstrated significant tumor reduction in mice treated with varying doses over a period of weeks, highlighting its potential as a therapeutic agent against specific types of cancer .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₆S |
| Molecular Weight | 321.35 g/mol |
| CAS Number | 1820705-96-1 |
| Antimicrobial Activity | Effective against E. coli |
| Anticancer Activity | IC50 values comparable to doxorubicin |
| Neuroprotective Potential | Modulates oxidative stress |
Propriétés
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S.C2H2O4/c1-13-5-3-8-11-9(14-12-8)7(10)4-6-15-2;3-1(4)2(5)6/h7H,3-6,10H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFVQMBSIZRKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C(CCSC)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















